molecular formula C17H16N2O3S2 B2827412 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide CAS No. 896294-73-8

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Cat. No.: B2827412
CAS No.: 896294-73-8
M. Wt: 360.45
InChI Key: LOMFGRCRZCXFLV-UHFFFAOYSA-N
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Description

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a benzothiazole-derived compound featuring a methanesulfonyl-substituted benzamide moiety. The 4,5-dimethyl substitution on the benzothiazole ring enhances steric and electronic effects, while the methanesulfonyl group contributes to polar interactions and metabolic stability.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-10-7-8-14-15(11(10)2)18-17(23-14)19-16(20)12-5-4-6-13(9-12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMFGRCRZCXFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide typically involves the reaction of 4,5-dimethylbenzo[d]thiazole with 3-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. The compound can also interact with mitochondrial proteins, altering the balance between pro-apoptotic and anti-apoptotic factors, thereby inducing cell death .

Comparison with Similar Compounds

Substituent Effects on Benzamide and Benzothiazole Scaffolds

Example 1 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structural Differences :
    • Replaces the benzothiazole ring with a hydroxy-dimethylethylamine group.
    • Features a 3-methylbenzamide instead of a 3-methanesulfonylbenzamide.
  • Functional Implications :
    • The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H bond functionalization, whereas the benzothiazole in the target compound may coordinate metals via its sulfur and nitrogen atoms .
    • The methanesulfonyl group in the target compound improves solubility and electron-withdrawing effects compared to the methyl group in this analog.

Example 2 : 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide ()

  • Structural Differences :
    • Incorporates a chloro-substituted benzamide and a thioxo-oxadiazole ring.
    • Lacks the benzothiazole moiety.
  • In contrast, the benzothiazole-methanesulfonyl combination in the target compound may prioritize kinase inhibition or metabolic stability .

Example 3: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid ()

  • Structural Differences: Contains a benzothiazol-2-ylamino group linked to a tetrahydroquinoline-thiazole scaffold. Uses a carboxylic acid substituent instead of methanesulfonyl.
  • Functional Implications :
    • The carboxylic acid group enhances hydrophilicity and metal chelation, whereas the methanesulfonyl group in the target compound may improve membrane permeability and resistance to enzymatic degradation .

Pharmacological and Physicochemical Properties

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 4-Chloro-N-[...]benzamide
Solubility Moderate (due to methanesulfonyl) Low (hydrophobic methyl group) Low (chloro substituent)
Electron Effects Strong EWG (methanesulfonyl) Mild EDG (methyl) Moderate EWG (chloro)
Biological Target Kinases, metalloenzymes C–H functionalization catalysts Antimicrobial agents
Synthetic Accessibility Multi-step (benzothiazole functionalization) Straightforward (amide coupling) Complex (oxadiazole synthesis)

Key Research Findings

  • Methanesulfonyl groups are associated with improved pharmacokinetic profiles in sulfonamide-based drugs, suggesting superior bioavailability compared to analogs with methyl or chloro groups .
  • Analog-Specific Insights :

    • highlights the utility of N,O-bidentate groups in catalysis, a feature absent in the target compound but relevant for designing hybrid derivatives .
    • underscores the role of heterocyclic cores (e.g., oxadiazole) in diversifying biological activity, though stability under physiological conditions may be inferior to benzothiazoles .

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety with a methanesulfonyl group attached to a benzamide structure. Its molecular formula is C13H14N2O2SC_{13}H_{14}N_2O_2S, with a molecular weight of approximately 270.33 g/mol. The presence of the methanesulfonyl group enhances its solubility and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cell Cycle Regulation : The compound activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
  • Mitochondrial Interaction : It interacts with mitochondrial proteins, altering the balance between pro-apoptotic and anti-apoptotic factors, which induces cell death.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity:

  • In vitro Studies : In studies involving various cancer cell lines, the compound demonstrated potent cytotoxicity. For instance, it effectively inhibited the proliferation of human cancer cells at micromolar concentrations.
Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)8
A549 (Lung)12

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties:

  • Calcium Regulation : It has been shown to modulate calcium levels in neuronal cells, which is crucial in preventing excitotoxicity associated with neurodegenerative diseases .
Treatment ConditionEffect on Ca²⁺ Levels (%)
Control100
Compound Treatment50

Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cells. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through activation of caspase pathways.

Study 2: Neuroprotection in Stroke Models

Another study evaluated the compound's neuroprotective effects in a rat model of stroke. The administration of the compound resulted in reduced neuronal death and improved functional recovery post-stroke, suggesting its potential as a therapeutic agent for neuroprotection .

Q & A

Q. How to address solubility challenges in in vivo studies?

  • Strategies :
  • Formulate as a DMSO/PEG-400 solution (10:90 v/v) for intraperitoneal administration.
  • Use cyclodextrin-based carriers to enhance aqueous solubility .

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